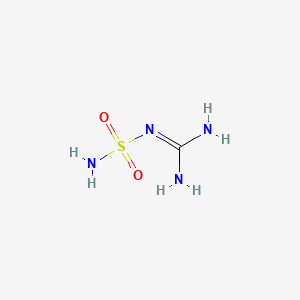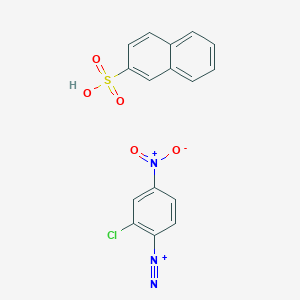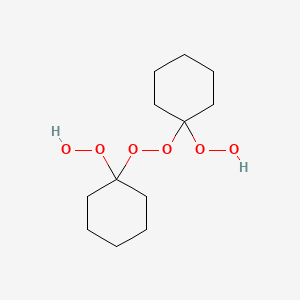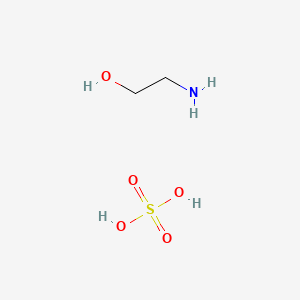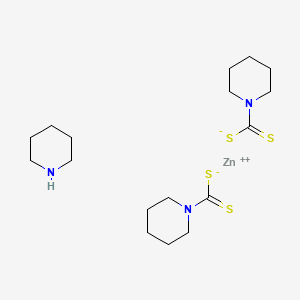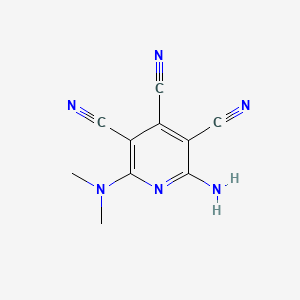
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups and an amide linkage to an oxooctadecyl chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- typically involves the sulfonation of naphthalene followed by amide formation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions. Subsequently, the amide linkage is formed by reacting the sulfonated naphthalene with octadecanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the sulfonic acid groups.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological membranes and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- involves its interaction with molecular targets through its sulfonic acid and amide functional groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it suitable for applications in surfactants and membrane studies. Its combination of sulfonic acid and amide groups also provides a versatile platform for various chemical modifications and interactions.
Properties
CAS No. |
152171-77-2 |
|---|---|
Molecular Formula |
C28H43NO7S2 |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
7-(octadecanoylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C28H43NO7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(30)29-24-19-18-23-20-25(37(31,32)33)22-27(26(23)21-24)38(34,35)36/h18-22H,2-17H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
FUOIWJZFJQJFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





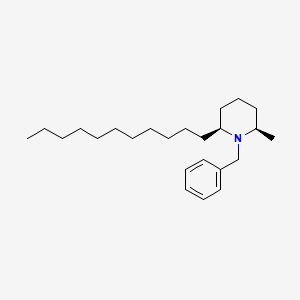
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
